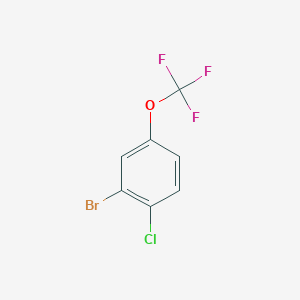

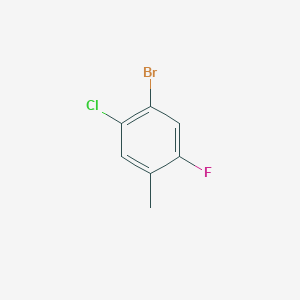

4-Brom-5-chlor-2-fluortoluol

Übersicht

Beschreibung

4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of bromine, chlorine, and fluorine atoms on the toluene ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 4-Bromo-2-chlorotoluene, a closely related compound, has been achieved through a multi-step process starting from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, followed by diazotization and a Sandmeyer reaction, with an overall yield of 68%. An improvement in this method involves the addition of cuprous chloride before sodium nitrite, which may be applicable to the synthesis of 4-Bromo-5-chloro-2-fluorotoluene .

Molecular Structure Analysis

The molecular structure of 2-bromo-4-chlorotoluene has been investigated using vibrational spectroscopic techniques, including FT-IR and FT-Raman. Theoretical calculations using density functional methods have provided optimized geometrical structures, vibrational frequencies, and force constants that are in good agreement with experimental data. These methods could be applied to 4-Bromo-5-chloro-2-fluorotoluene to gain insights into its molecular structure .

Chemical Reactions Analysis

The reactivity of halogenated toluenes has been explored in various studies. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide, a compound with similar halogen substitution, has been used as a diene in Diels-Alder reactions, demonstrating high regioselectivity and yielding good amounts of chlorofluoroaromatics . This suggests that 4-Bromo-5-chloro-2-fluorotoluene could also participate in such cycloaddition reactions, potentially leading to a variety of substituted aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated toluenes have been characterized through various analytical techniques. The electronic absorption spectra of related compounds, such as 2-Fluoro-4-bromo and 4-Fluoro-2-bromo toluenes, have been studied in the ultraviolet region, revealing information about their electronic transitions and providing a basis for understanding the photophysical properties of 4-Bromo-5-chloro-2-fluorotoluene . Additionally, the influence of the halogen atoms on the geometry and vibrational modes of the benzene ring has been discussed, which is relevant for understanding the reactivity and stability of the compound .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“4-Brom-5-chlor-2-fluortoluol” wird oft als Ausgangsmaterial in der chemischen Synthese verwendet . Seine einzigartige Struktur, die ein Brom-, Chlor- und Fluoratom an einem Toluolring umfasst, macht es zu einer vielseitigen Verbindung für verschiedene chemische Reaktionen.

Herstellung von Derivaten

Diese Verbindung kann zur Herstellung verschiedener Derivate verwendet werden. Beispielsweise kann es zur Herstellung von "4-Chlor-2-fluor-benzyl bromid" verwendet werden . Diese Derivate können eine breite Palette von Anwendungen in verschiedenen Forschungsbereichen haben.

Spektroskopiestudien

Die Verbindung kann in Spektroskopiestudien verwendet werden. Die Fourier-Transformations (FT)-IR- und FT-Raman-Spektren von festen Proben ähnlicher Verbindungen wurden untersucht . Dies kann wertvolle Informationen über die Struktur und Eigenschaften der Verbindung liefern.

Safety and Hazards

Safety data sheets indicate that “4-Bromo-5-chloro-2-fluorotoluene” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

Several papers have been published on the topic of “4-Bromo-5-chloro-2-fluorotoluene” and related compounds. These papers discuss topics such as the synthesis of the compound, its use in various reactions, and its physical and chemical properties .

Wirkmechanismus

Target of Action

Compounds of similar structure have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagent .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-5-chloro-2-fluorotoluene would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs when the organoboron reagent transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

In the context of the suzuki–miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-chloro-2-fluorotoluene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent used in the reaction can also impact the overall reaction outcome .

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCFZSZRHRVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378326 | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201849-17-4 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.